molecular formula C9H16O3 B1580791 Ethyl 5-methyl-3-oxohexanoate CAS No. 34036-16-3

Ethyl 5-methyl-3-oxohexanoate

Cat. No. B1580791
CAS RN: 34036-16-3
M. Wt: 172.22 g/mol
InChI Key: FNVGQABNHXEIBU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-oxohexanoate is a chemical compound with the molecular formula C9H16O3 . It has an average mass of 172.221 Da and a monoisotopic mass of 172.109940 Da . It is a volatile flavor ester that is reported to occur in banana fruit .


Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-3-oxohexanoate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by an ester functional group, which is a carbonyl group (C=O) adjacent to an ether group (R-O-R’).


Physical And Chemical Properties Analysis

Ethyl 5-methyl-3-oxohexanoate is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Statin Precursors

Ethyl 5-methyl-3-oxohexanoate plays a critical role in the large-scale synthesis of statin precursors, particularly (5,S)-5,6-(isopropylidenedioxy)-3-oxohexanoates, which are key intermediates in statin production. An improved synthesis route from (S)-malic acid has been established, highlighting its significance in pharmacological applications, especially for statin production (Tararov, König, & Börner, 2006).

Biotin Synthesis

This compound is also involved in the synthesis of biotin (vitamin H). The regioselective chlorination of ethyl 5-methyl-3-oxohexanoate has been utilized in the development of new synthesis methods for biotin, demonstrating its value in vitamin synthesis (Zav’yalov et al., 2006).

Bioreduction Studies

Ethyl 5-methyl-3-oxohexanoate has been used in bioreduction studies, particularly in converting it to ethyl (R)-3-hydroxyhexanoate using microorganisms like Kluyveromyces marxianus and Aspergillus niger. This showcases its potential in biotechnological applications (Ramos et al., 2011).

Intermediate in Leukotriene Synthesis

This compound serves as an intermediate in the synthesis of leukotrienes, which are significant in the study of lipoxygenase-derived arachidonic acid metabolites, highlighting its importance in biochemical research related to inflammation and other physiological processes (Hayes & Wallace, 1990).

Safety And Hazards

Ethyl 5-methyl-3-oxohexanoate is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding the generation of vapor or mist, keeping away from flames and hot surfaces, and using explosion-proof equipment .

properties

IUPAC Name

ethyl 5-methyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVGQABNHXEIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187643
Record name Ethyl 5-methyl-3-oxohexanoate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 5-methyl-3-oxohexanoate

CAS RN

34036-16-3
Record name Hexanoic acid, 5-methyl-3-oxo-, ethyl ester
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Record name Ethyl 5-methyl-3-oxohexanoate
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Record name Ethyl 5-methyl-3-oxohexanoate
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Record name Ethyl 5-methyl-3-oxohexanoate
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Record name ETHYL 5-METHYL-3-OXOHEXANOATE
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Synthesis routes and methods I

Procedure details

26 g of acetoacetic acid ethyl ester and 15 g of pyrrolidine were boiled in 70 ml of toluene on a water separator until the theoretical quantity of water was separated. The solution was added drop by drop at -40° C. to a suspension of 8.6 g of sodium amide in 300 ml of liquid ammonia. By heating to room temperature, the ammonia was removed. After the reaction solution had been cooled again to 0° C., isopropyl iodide dissolved in 100 ml of toluene was added at the same temperature. The solution was allowed to react for 3 hours at 0° C. The reaction solution was poured into 200 ml of water. The phases were separated and the toluene of the organic phase was removed using a rotary evaporator. Of the residue, 1.2 g of the first runnings was then distilled off at 1.5 torr (2×102Pa) and up to a still temperature of 60° C., which contained above all 2 -isopropyl acetoacetic acid ethyl ester. The brownish oil remaining behind was dissolved in 70 ml of methylene chloride, and 21 g of concentrated hydrochloric acid was added. The material was hydrolyzed for 1.5 hours at ambient temperature. The two phases were separated. The organic phase was dried, the solvent was removed and the residue was distilled. 28.1 g of 5-methyl-3-oxohexanoic acid ethyl ester (82 percent) was obtained.
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26 g
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15 g
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200 mL
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70 mL
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Synthesis routes and methods II

Procedure details

Compound 9 was dissolved in EtOH (150 mL) and refluxed overnight. The reaction mixture was evaporated to yield product (10.315 g), which was shown by NMR to be pure. 1H NMR (500 MHz, CDCl3): δ 0.93 (d, 6H), 1.28 (t, 3H), 2.16 (m, 1H), 2.42 (d, 2H), 3.41 (2, 2H), 4.20 (q, 2H).
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150 mL
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Synthesis routes and methods III

Procedure details

Sodium pellets (4.6 g, 200 mmol) were dissolved in ethanol (165 ml) under nitrogen at room temperature and a solution of diethyloxalate (13.5 ml, 100 mmol) in isobutylmethyl ketone (30 ml, 200 mmol) was added dropwise at room temperature over 20 minutes. The reaction was heated to 60° C. and stirred at this temperature for one hour. After cooling to room temperature the reaction was poured onto ice-cold 2N HCl (200 ml) and extracted with diethylether (4×200 ml). The combined organic extracts were washed with water, dried over MgSO4 and concentrated under reduced pressure to give 5-methyl-3-oxo-hexanoic acid ethyl ester (20 g) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=14.40-14.70 (1H, brs), 6.27 (1H, s), 4.25-4.32 (2H, quart), 2.26-2.31 (2H, d) (1H, m), 1.29-1.34 (3H, t), 0.89-0.94 (6H, d) ppm. LRMS (thermospray): m/z [M+NH4]+ 218.
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13.5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
PT Baraldi, PHG Zarbin, PC Vieira, AG Corrêa - Tetrahedron: Asymmetry, 2002 - Elsevier
… The key step of our synthetic route is the asymmetric reduction of ethyl 5-methyl-3-oxohexanoate with Saccharomyces cerevisiae to its corresponding (S)-alcohol in good yield and high …
Number of citations: 38 www.sciencedirect.com
BA McAndrew, G Riezebos - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… Thus but2-en-1-01 could isomerise to but-3-en-2-01, which on treatment with ethyl 5-methyl-3-oxohexanoate (8) would yield l-methylallyl 5-methyl-3-oxohexanoate (2). Pyrolysis would …
Number of citations: 10 pubs.rsc.org
H Jia, F Bai, N Liu, X Liang, P Zhan, C Ma… - European Journal of …, 2016 - Elsevier
… The key intermediate (E)-ethyl 2-((dimethylamino)methylene)-5-methyl-3-oxohexanoate (3) was prepared from the intermediate ethyl 5-methyl-3-oxohexanoate (2) by condensation …
Number of citations: 36 www.sciencedirect.com
CK Winkler, D Clay, S Davies, P O'Neill… - The Journal of …, 2013 - ACS Publications
The asymmetric bioreduction of a library of β-cyanoacrylate esters using ene-reductases was studied with the aim to provide a biocatalytic route to precursors for GABA analogues, such …
Number of citations: 94 pubs.acs.org
CF Morelli, A Saladino, G Speranza, P Manitto - 2005 - Wiley Online Library
… Ethyl 3-oxo-3-phenylpropanoate (14a),14 ethyl 4,4-dimethyl-3-oxo-pentanoate (14b),15 and ethyl 5-methyl-3-oxohexanoate (14c)16 were prepared according to the literature.13 …
J Slobodnik, N Alygizakis, MC Nika, P Oswald… - A SHARED ANALYSIS … - researchgate.net
The samples of Danube River water, wastewater, groundwater, sediments and biota obtained during JDS4 were screened for several thousands of organic pollutants and their …
Number of citations: 2 www.researchgate.net
H Jia, J Yu, X Du, S Cherukupalli, P Zhan… - European Journal of …, 2020 - Elsevier
… The key intermediate ethyl (E)-2-((dimethylamino)methylene)-5-methyl-3-oxohexanoate (VII-3) was prepared from ethyl 5-methyl-3-oxohexanoate (II-2) by condensation reaction with 1,1…
Number of citations: 15 www.sciencedirect.com
TP Guiney - 1970 - search.proquest.com
… The carbanion of (3) can be formed quite easily as the a-methylene of ethyl 5-methyl~3~oxohexanoate is active.. Ethyl. 5~methyl-3-oxohexanoate can be prepared by an acetoacetic …
Number of citations: 4 search.proquest.com
M Rahaman, MS Ali, K Jahan, D Hinz… - The Journal of …, 2021 - ACS Publications
The comprehensive study of the reactions of carbonyl compounds and ethyl diazoacetate in the presence of a Brønsted acid catalyst is described. In result, a broad range of 3-oxo-…
Number of citations: 10 pubs.acs.org
IV Mineyeva, YV Faletrov, VA Starovoitova… - Russian Journal of …, 2022 - Springer
… We then reacted hexanal (14) with ammonium acetate (15) and modified 1,3-dicarbonyl compounds such as dimedone (17) and ethyl 5-methyl-3-oxohexanoate (18) under the …
Number of citations: 3 link.springer.com

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